molecular formula C7H5BrF3NO B12854285 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline

3-Bromo-2-(difluoromethoxy)-4-fluoroaniline

Cat. No.: B12854285
M. Wt: 256.02 g/mol
InChI Key: NZMDKFJWOGSXQA-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)-4-fluoroaniline is an organic compound with the molecular formula C7H5BrF2NO. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline core. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method is the bromination of 2-(difluoromethoxy)-4-fluoroaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethoxy)-4-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(difluoromethoxy)-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and difluoromethoxy groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethoxy)benzoic acid
  • 3-Bromo-2-(difluoromethoxy)phenol
  • 3-Bromo-2-(difluoromethoxy)nitrobenzene

Uniqueness

3-Bromo-2-(difluoromethoxy)-4-fluoroaniline is unique due to the combination of bromine, fluorine, and difluoromethoxy groups on the aniline core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

3-bromo-2-(difluoromethoxy)-4-fluoroaniline

InChI

InChI=1S/C7H5BrF3NO/c8-5-3(9)1-2-4(12)6(5)13-7(10)11/h1-2,7H,12H2

InChI Key

NZMDKFJWOGSXQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)OC(F)F)Br)F

Origin of Product

United States

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